6-Methylpiperidin-3-one hydrochloride

Solubility Formulation Process Chemistry

Choose the racemic hydrochloride salt of 6-methylpiperidin-3-one (CAS 2138204-13-2) to eliminate variability in reagent stoichiometry and solubility. Unlike the free base or single enantiomers, this crystalline HCl salt provides fixed stoichiometry, superior water solubility for greener aqueous-phase reactions, and consistent weighing accuracy. Its 3-piperidone core achieves >90% diastereoselectivity in reductive aminations, making it ideal for parallel synthesis of 3-aminopiperidine libraries where stereochemistry is deferred. The ≥95% purity specification serves as a defined incoming QC acceptance criterion for GMP intermediate workflows.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 2138204-13-2
Cat. No. B2363872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpiperidin-3-one hydrochloride
CAS2138204-13-2
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESCC1CCC(=O)CN1.Cl
InChIInChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H
InChIKeyJWFMRQAUOAAUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpiperidin-3-one Hydrochloride (CAS 2138204-13-2) – Procurement-Relevant Profile


6-Methylpiperidin-3-one hydrochloride (CAS 2138204-13-2) is a racemic piperidine-derived heterocyclic ketone supplied as the hydrochloride salt. It serves as a versatile small-molecule scaffold and synthetic intermediate in pharmaceutical research, particularly in the assembly of Janus kinase (JAK) inhibitor chemotypes [1]. The compound has a molecular formula of C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . Its commercial availability, defined salt stoichiometry, and the presence of both a secondary amine and a ketone functional group make it a candidate for diversification via reductive amination, enolate chemistry, or N-functionalization.

Why In-Class Substitution of 6-Methylpiperidin-3-one Hydrochloride Is Not Straightforward


Replacing 6-methylpiperidin-3-one hydrochloride with its free base, a single enantiomer, or another piperidinone isomer can introduce unintended variability in reaction performance and product quality. The hydrochloride counterion directly influences solubility, hygroscopicity, and the compound's physical state at ambient conditions, which in turn affects weighing accuracy, reagent stoichiometry, and compatibility with water-sensitive or base-sensitive transformations [1]. Furthermore, the racemic nature of CAS 2138204-13-2 distinguishes it from chiral variants such as (S)-6-methylpiperidin-3-one hydrochloride (CAS 1315000-17-9), which carries a different stereochemical and purity profile . These differences are quantifiable in solubility, purity specifications, and handling characteristics, as detailed below.

Quantitative Differentiation Evidence for 6-Methylpiperidin-3-one Hydrochloride (CAS 2138204-13-2)


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base

The hydrochloride salt form confers a marked aqueous solubility advantage relative to the free base. 6-Methylpiperidin-3-one hydrochloride is reported as a white crystalline powder soluble in water [1]. In contrast, the free base 6-methylpiperidin-3-one (CAS 1194702-84-5) is typically described with much lower aqueous solubility, consistent with the general class of neutral piperidinone heterocycles which often exhibit water solubility below 10 mg/mL . This difference translates into practical advantages for reactions run in aqueous or biphasic media and for purification by aqueous workup.

Solubility Formulation Process Chemistry

Purity Specification: Racemic Hydrochloride vs. Chiral (S)-Enantiomer

The racemic 6-methylpiperidin-3-one hydrochloride is available at a minimum purity of 95% (AKSci specification) , whereas the (S)-enantiomer (S)-6-methylpiperidin-3-one hydrochloride is offered at 97% purity (Sigma-Aldrich/AChemBlock) . While both exceed typical screening-grade requirements, the 2% purity difference corresponds to a 40% reduction in total impurities (5% vs. 3%) and may be consequential in telescoped synthetic sequences where impurity accumulation can affect downstream yield or crystallinity.

Purity Stereochemistry Procurement

Physical State and Handling: Crystalline Hydrochloride vs. Free Base Oil

6-Methylpiperidin-3-one hydrochloride is described as a white solid (white crystalline powder) , while the free base 6-methylpiperidin-3-one is frequently reported as a liquid or low-melting solid at ambient temperature . The solid hydrochloride form simplifies precise weighing, reduces volatility-related exposure risks, and facilitates storage and shipping without cold-chain requirements, in contrast to the free base which may require refrigerated storage to prevent degradation or evaporation.

Handling Formulation Process Safety

Racemic vs. Enantiopure: Cost and Availability Implications for Early-Stage Research

The racemic 6-methylpiperidin-3-one hydrochloride is catalogued at a significantly lower unit price than its enantiopure counterparts. For example, 5 grams of the racemic hydrochloride can be sourced for approximately $111 (AKSci, 95%) , whereas 250 mg of the (R)-enantiomer is listed at $496.90 (Aladdin) , equating to a >50-fold cost difference on a per-gram basis. This cost disparity is typical for chiral building blocks but is directly relevant for hit-to-lead or library synthesis stages where stereochemical definition may not yet be required.

Cost-efficiency Procurement Medicinal Chemistry

Synthetic Utility: Ketone at Position-3 vs. Isomeric Piperidones

The 3-keto substitution pattern in 6-methylpiperidin-3-one hydrochloride presents a distinct reactivity profile compared to the more common 4-piperidone scaffold. In reductive amination reactions, 3-piperidones can exhibit different diastereoselectivity arising from the proximity of the carbonyl to the ring nitrogen. A patent example demonstrates that (6R)-6-methylpiperidin-3-one hydrochloride undergoes reductive amination with aryl aldehydes to yield pharmacologically active amines with >90% diastereoselectivity [1], whereas typical 4-piperidones under analogous conditions often give lower or reversed selectivity [2]. This regioisomeric difference directly impacts the isomeric purity of downstream chiral amine products.

Regioselectivity Synthetic Chemistry Building Block

Optimal Application Scenarios for 6-Methylpiperidin-3-one Hydrochloride Based on Verified Differentiation


Medicinal Chemistry Hit-to-Lead Diversification

The racemic hydrochloride form is ideally suited for parallel synthesis libraries where scaffold diversification via reductive amination or N-alkylation is prioritized and stereochemistry is deferred to later optimization. The >90% diastereoselectivity achievable with the 3-piperidone core [1] accelerates the generation of 3-aminopiperidine analogs with reduced reliance on chiral separation.

Aqueous-Phase or Biphasic Reaction Development

The hydrochloride salt's water solubility facilitates reactions in aqueous media, enabling greener chemistry conditions and simplifying product isolation through aqueous extraction. This is particularly advantageous in process chemistry scale-up where organic solvent reduction is a regulatory and safety objective.

Impurity-Sensitive Intermediate Synthesis Requiring Defined Salt Stoichiometry

When 6-methylpiperidin-3-one is used as a regulatory starting material or GMP intermediate, the hydrochloride salt's fixed stoichiometry and crystalline nature provide batch-to-batch consistency that is harder to guarantee with the free base. The 95% minimum purity specification serves as a defined acceptance criterion for incoming quality control, though additional purification may be needed for high-sensitivity applications.

Technical Documentation Hub

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